2,4,6-Trichloro-N-hydroxyaniline

Description

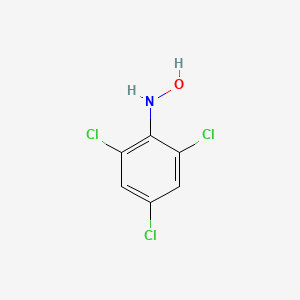

N-(2,4,6-trichlorophenyl)hydroxylamine is an organic compound characterized by the presence of a hydroxylamine group attached to a 2,4,6-trichlorophenyl ring

Properties

CAS No. |

35758-77-1 |

|---|---|

Molecular Formula |

C6H4Cl3NO |

Molecular Weight |

212.5 g/mol |

IUPAC Name |

N-(2,4,6-trichlorophenyl)hydroxylamine |

InChI |

InChI=1S/C6H4Cl3NO/c7-3-1-4(8)6(10-11)5(9)2-3/h1-2,10-11H |

InChI Key |

WHBFPBZHTDRHLF-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)NO)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4,6-trichlorophenyl)hydroxylamine typically involves the reaction of 2,4,6-trichloronitrobenzene with reducing agents. One common method is the reduction of 2,4,6-trichloronitrobenzene using zinc dust and ammonium chloride in an aqueous medium. The reaction proceeds under mild conditions, yielding N-(2,4,6-trichlorophenyl)hydroxylamine as the primary product.

Industrial Production Methods

Industrial production of N-(2,4,6-trichlorophenyl)hydroxylamine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,4,6-trichlorophenyl)hydroxylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-(2,4,6-trichlorophenyl)nitrosoamine.

Reduction: Further reduction can lead to the formation of N-(2,4,6-trichlorophenyl)amine.

Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as zinc dust and ammonium chloride are frequently used.

Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: N-(2,4,6-trichlorophenyl)nitrosoamine

Reduction: N-(2,4,6-trichlorophenyl)amine

Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

N-(2,4,6-trichlorophenyl)hydroxylamine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2,4,6-trichlorophenyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

- N-(2,4,6-trichlorophenyl)amine

- N-(2,4,6-trichlorophenyl)nitrosoamine

- 2,4,6-trichlorophenol

Uniqueness

N-(2,4,6-trichlorophenyl)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity and potential biological activity

Q & A

Q. What are the recommended analytical methods for characterizing 2,4,6-Trichloro-N-hydroxyaniline purity and structural integrity?

To ensure accurate characterization, researchers should combine multiple techniques:

- High-Performance Liquid Chromatography (HPLC): Quantify purity using reverse-phase columns with UV detection (λ = 254 nm) and compare retention times against certified standards .

- Nuclear Magnetic Resonance (NMR): Employ H and C NMR in deuterated DMSO to confirm substituent positions and hydroxylamine functionality. Cross-reference spectral data with NIST Chemistry WebBook entries for validation .

- Mass Spectrometry (MS): Use electrospray ionization (ESI-MS) to verify molecular ion peaks and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Storage: Maintain at 0–6°C in airtight, light-resistant containers to prevent decomposition .

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile intermediates .

- Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to maximize yield while minimizing hazardous byproducts?

- Stepwise Chlorination: Use controlled chlorination of N-hydroxyaniline with sulfuryl chloride (SOCl) at 40–50°C, monitoring reaction progress via thin-layer chromatography (TLC) to avoid over-chlorination .

- Hydroxylamine Stabilization: Introduce hydroxylamine hydrochloride (NHOH·HCl) in anhydrous ethanol to reduce nitroso byproduct formation .

- Purification: Recrystallize the product from a hexane/ethyl acetate mixture (3:1 v/v) to isolate high-purity crystals (>98%) .

Q. What methodological frameworks address contradictions in degradation studies of this compound in environmental matrices?

- Comparative Analysis: Apply systematic comparison of degradation pathways (e.g., photolysis vs. microbial degradation) under standardized pH and temperature conditions to resolve discrepancies in half-life data .

- Heterogeneous Catalysis: Investigate TiO-mediated photocatalysis to identify intermediate radicals via electron paramagnetic resonance (EPR) spectroscopy, clarifying conflicting degradation mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.